5-(Ethylpropyl)amiloride is classified as a small organic molecule and is structurally related to amiloride, which is known for its use in treating hypertension and congestive heart failure by inhibiting sodium reabsorption in the kidneys. The compound's structure allows it to interact with various ion channels, making it a subject of interest in pharmacological research .
The synthesis of 5-(Ethylpropyl)amiloride typically involves modifications of the amiloride structure to introduce ethyl and propyl groups. The general synthetic route includes:
The molecular structure of 5-(Ethylpropyl)amiloride can be analyzed based on its relation to amiloride. It features:
The compound's three-dimensional conformation can be modeled using computational chemistry techniques to predict its interaction with biological targets.
5-(Ethylpropyl)amiloride participates in several chemical reactions:
The mechanism of action for 5-(Ethylpropyl)amiloride involves:
The physical and chemical properties of 5-(Ethylpropyl)amiloride include:
5-(Ethylpropyl)amiloride has several scientific applications:
The compound 5-(Ethylpropyl)amiloride is systematically named as 3,5-diamino-6-chloro-N-(diaminomethylene)-Nʹ-(ethylpropyl)pyrazine-2-carboxamide. Its molecular formula is C₁₁H₁₈ClN₇O, with a molecular weight of 299.76 g/mol [1] [8]. This molecule is a derivative of amiloride (C₆H₈ClN₇O), where the ethylpropyl group (–CH₂CH₂CH₂CH₃) replaces a hydrogen atom at the guanidinyl nitrogen, enhancing its lipophilicity [2] [3]. The core structure retains the pyrazine ring substituted with chloro, amino, and carboxamide functional groups, characteristic of the amiloride family [7] [8].
Solubility: 5-(Ethylpropyl)amiloride exhibits limited water solubility (0.52 g/100 mL at 25°C), similar to amiloride hydrochloride [8]. It is moderately soluble in alcohols (1.96 g/100 mL in ethanol) but insoluble in nonpolar solvents like ether [3] [8]. The ethylpropyl moiety increases its partition coefficient (log P) compared to amiloride, favoring membrane permeability [2].
Stability: The compound is stable under ambient conditions (15–30°C) but degrades under extreme pH or temperatures >40°C [8]. Its hydrochloride salt form enhances stability, with a shelf life of 36 months when protected from light and moisture [8]. Aqueous solutions are optimally stable at pH 3.8–5.2, as alkaline conditions accelerate hydrolysis [8].
Crystallography: Crystals of 5-(Ethylpropyl)amiloride hydrochloride are yellow-green and odorless, with a melting point of 240–241.5°C [3] [8]. X-ray diffraction analyses confirm a monoclinic lattice, with hydrogen bonding between the pyrazine amino groups and chloride ions stabilizing the crystal structure [8].
Table 1: Physicochemical Properties of 5-(Ethylpropyl)amiloride
Property | Value | Conditions |
---|---|---|
Molecular Weight | 299.76 g/mol | - |
Water Solubility | 0.52 g/100 mL | 25°C |
Ethanol Solubility | 1.96 g/100 mL | 25°C |
Melting Point | 240.5–241.5°C | - |
pKa | 8.7 | - |
Log P (Octanol-Water) | 2.1 (estimated) | - |
Synthesis proceeds via nucleophilic substitution of amiloride’s pyrazine core. As detailed in patent EP0451130A2, ethylisopropylamine reacts with 3,5-diamino-6-chloropyrazine-2-carbonyl chloride under inert conditions to form the carboxamide intermediate [2]. Subsequent guanylation with cyanamide yields 5-(Ethylpropyl)amiloride [2] [7].
Key Steps:
The crude product is purified via recrystallization from ethanol/water, achieving >98% purity [2]. Derivatives include halogen-substituted variants (e.g., 4-fluoroethylpropyl) to modulate ENaC (epithelial sodium channel) inhibition [7].
Scheme 1: Synthesis of 5-(Ethylpropyl)amiloride
3,5-Diamino-6-chloropyrazine-2-carbonyl chloride + H₂N-CH₂CH₂CH₂CH₃ → 3,5-Diamino-6-chloro-N-(ethylpropyl)pyrazine-2-carboxamide (Intermediate) ↓ + H₂N-C≡N 5-(Ethylpropyl)amiloride
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2